

Pretomanid-D5: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Pretomanid-D5

Cat. No.: B15136256

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **Pretomanid-D5**, a deuterated analog of the anti-tuberculosis agent Pretomanid. This document outlines its chemical properties, its application as an internal standard in analytical methods, and the broader context of Pretomanid's mechanism of action and pharmacokinetics.

Core Compound Data: Pretomanid-D5

Pretomanid-D5 serves as a crucial internal standard for the accurate quantification of Pretomanid in biological matrices during pharmacokinetic and other analytical studies.

| Parameter | Value | Source |
|-------------------|--|---------------------|
| Molecular Formula | C ₁₄ H ₇ D ₅ F ₃ N ₃ O ₅ | [1] |
| Molecular Weight | 364.29 g/mol | [1] |
| CAS Number | Not Available | [1] |
| Parent Compound | Pretomanid | [1] |
| Synonyms | PA-824-D5, (S)-PA 824-D5 | |

Pretomanid: Mechanism of Action

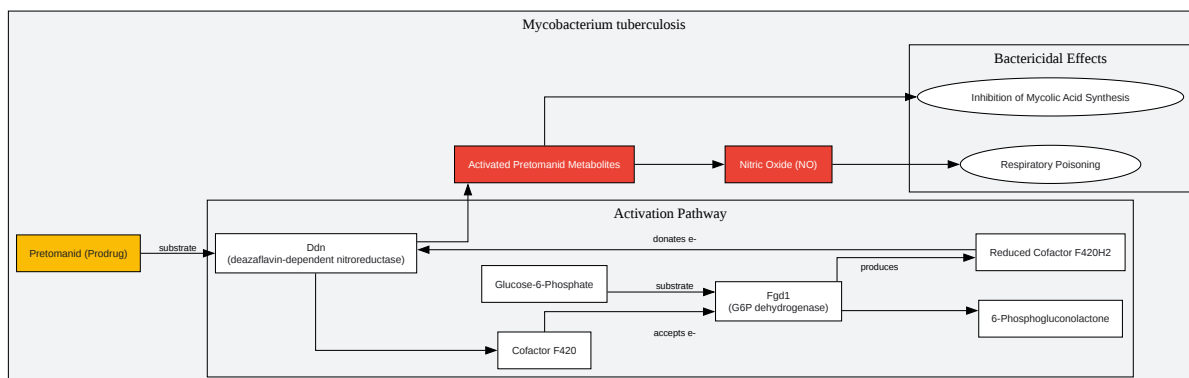
Pretomanid is a prodrug from the nitroimidazooxazine class that requires intracellular activation to exert its antimycobacterial effects.^{[2][3]} Its mechanism is twofold, targeting both replicating and non-replicating *Mycobacterium tuberculosis*.

- **Aerobic Conditions (Replicating Bacteria):** Under aerobic conditions, activated Pretomanid inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This disruption of the cell wall leads to bacterial cell death.
- **Anaerobic Conditions (Non-replicating Bacteria):** In anaerobic environments, the activation of Pretomanid leads to the release of nitric oxide.^{[2][3]} This acts as a respiratory poison, killing the dormant, non-replicating bacteria.

The activation of Pretomanid is a critical step and is dependent on a specific mycobacterial enzymatic pathway.

Metabolic Activation Pathway

The activation of Pretomanid is initiated by the deazaflavin-dependent nitroreductase (Ddn) enzyme within *Mycobacterium tuberculosis*. This process is contingent on the reduced form of the cofactor F420 (F420H₂). The regeneration of F420H₂ is catalyzed by the F420-dependent glucose-6-phosphate dehydrogenase (Fgd1).



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Metabolic activation pathway of Pretomanid in *Mycobacterium tuberculosis*.

Experimental Protocol: Quantification of Pretomanid in Human Plasma using LC-MS/MS

This section details a validated method for the quantification of Pretomanid in human plasma, utilizing **Pretomanid-D5** as an internal standard.

1. Sample Preparation

- Thaw plasma samples, standards, and quality controls (QCs) at room temperature.
- Sonicate the thawed samples for approximately 5 minutes.

- In a 1.5 ml microcentrifuge tube, add 40 µl of water followed by 40 µl of the plasma sample, standard, or QC.
- Add 300 µl of the internal standard extraction solution (ethyl acetate containing 500 ng/ml of **Pretomanid-D5**). For the double blank, use 300 µl of ethyl acetate without the internal standard.
- Vortex the mixture for approximately 1 minute.
- Centrifuge at approximately 16,000 g for 5 minutes.
- Freeze the aqueous layer on a cold plate at approximately -30°C for about 5 minutes.
- Decant the supernatant (organic layer) into a glass tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C for about 30 minutes.
- Reconstitute the dried residue with 200 µl of the reconstitution solution (acetonitrile:water:formic acid; 80:20:0.1, v/v/v).
- Vortex for approximately 30 seconds.
- Transfer the reconstituted sample to a 96-well plate for analysis.

2. LC-MS/MS Instrumentation and Conditions

- HPLC System: Shimadzu HS602 High-Performance Liquid Chromatography system.
- Mass Spectrometer: AB Sciex API 3200 Q trap Mass Spectrometer.
- Column: Poroshell 120 EC-C18, 50 mm × 4.6 mm, 2.7 µm, maintained at ~30°C.
- Mobile Phase A: 0.1% formic acid in LC/MS grade water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Elution: Isocratic with 15% Mobile Phase A and 85% Mobile Phase B.

- Flow Rate: 400 µl/min.
- Injection Volume: 10 µl.
- Run Time: 4 minutes.
- Ionization Mode: Positive Electrospray Ionization (ESI).
- MRM Transitions:
 - Pretomanid: m/z 360.2 → 175.0
 - **Pretomanid-D5**: m/z 365.2 → 175.0

3. Method Validation Parameters

| Parameter | Result |
|---------------------------|-------------------|
| Calibration Curve Range | 10 – 10,000 ng/ml |
| Inter-day Precision (%CV) | < 9% |
| Intra-day Precision (%CV) | < 9% |
| Accuracy | 95.2% - 110% |
| Overall Recovery | 72.4% |

Pharmacokinetic Properties of Pretomanid

The following table summarizes key pharmacokinetic parameters of Pretomanid in humans.

| Parameter | Value | Notes |
|--|--|------------------------|
| Time to Peak Plasma Concentration (Tmax) | 4 - 5 hours | In fed or unfed state. |
| Plasma Protein Binding | ~86.4% | |
| Volume of Distribution (Vd) | 97.0 ± 17.2 L (fed) 180 ± 51.3 L (fasted) | |
| Elimination Half-life | 16 - 20 hours | |
| Metabolism | Multiple reductive and oxidative pathways. CYP3A4 contributes to ~20% of metabolism. | |
| Steady State Achieved | ~4 - 6 days | |

Clinical Efficacy Data

Pretomanid is used in combination with other drugs for the treatment of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis.

| Study/Regimen | Outcome |
|--|---|
| BPaL (Bedaquiline, Pretomanid, Linezolid) | 90% cure rate after 6 months in patients with XDR and MDR-TB. |
| NC002 Trial (with Moxifloxacin and Pyrazinamide) | Eradication of 99% of M. tuberculosis after 2 and 8 weeks of treatment in both drug-susceptible and MDR-TB cases. |

This technical guide provides a foundational understanding of **Pretomanid-D5** and its role in the analysis of Pretomanid. The detailed mechanism of action, experimental protocols, and pharmacokinetic data serve as a valuable resource for researchers and professionals in the field of drug development and tuberculosis research.

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: info@benchchem.com

